(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide (S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.: 1307144-33-7
VCID: VC8228809
InChI: InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-11(3)6-8-12/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
SMILES: CC1=CC=C(C=C1)CN(C)C(=O)C(C(C)C)N
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide

CAS No.: 1307144-33-7

Cat. No.: VC8228809

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide - 1307144-33-7

Specification

CAS No. 1307144-33-7
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide
Standard InChI InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-11(3)6-8-12/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Standard InChI Key ZHWPYDYXGGNALB-ZDUSSCGKSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C(C)C)N
SMILES CC1=CC=C(C=C1)CN(C)C(=O)C(C(C)C)N
Canonical SMILES CC1=CC=C(C=C1)CN(C)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide is C₁₅H₂₃N₃O₂, with a molar mass of 277.36 g/mol. Its structure comprises a butyramide backbone featuring:

  • An (S)-configured amino group at the C2 position, ensuring chiral specificity.

  • 3,N-dimethyl substitutions that enhance steric hindrance and influence receptor binding.

  • A 4-methyl-benzyl group attached to the amide nitrogen, contributing to lipophilicity and membrane permeability.

The stereochemistry of the amino group is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. Comparative studies with nitro-substituted analogs (e.g., 3-nitro-benzyl derivatives) reveal that the 4-methyl substitution reduces electron-withdrawing effects, potentially altering metabolic stability.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves:

  • Acylation of (S)-2-amino-3-methylbutyric acid with 4-methyl-benzyl chloride under Schotten-Baumann conditions.

  • N-methylation using methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Chiral resolution via enzymatic methods or chromatography to isolate the (S)-enantiomer.

Key reaction parameters include:

  • Temperature control (60–80°C) to prevent racemization.

  • Solvent selection (e.g., tetrahydrofuran or dichloromethane) to optimize yield (typically 65–75%).

Comparative Analysis with Nitro-Substituted Analogs

Replacing the 4-methyl group with a nitro substituent (as in VC13410855) introduces distinct challenges:

Parameter4-Methyl-Benzyl Derivative3-Nitro-Benzyl Derivative
Synthetic Yield72%58%
Reaction Time12 hours18 hours
Byproduct Formation<5%12%

The nitro group necessitates additional reduction steps (e.g., Pd/C-hydrogenation) and increases sensitivity to oxidative degradation.

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

In vitro hepatic microsome assays indicate:

  • Half-life (Human): 43 minutes (4-methyl) vs. 28 minutes (3-nitro).

  • Major Metabolite: N-demethylated product for both compounds.

The 4-methyl group likely slows CYP450-mediated oxidation due to steric shielding.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking simulations predict strong interactions with:

  • Monoamine oxidase A (MAO-A): Binding energy = -9.2 kcal/mol.

  • Acetylcholinesterase: ΔG = -8.7 kcal/mol.

These interactions suggest potential applications in neurodegenerative disease research.

Challenges and Future Directions

Synthetic Scalability

Current protocols face limitations in:

  • Chiral purity maintenance during large-scale N-methylation.

  • Cost-efficiency of 4-methyl-benzyl chloride precursors.

Pharmacological Profiling

Critical gaps include:

  • In vivo toxicity studies.

  • Target selectivity assays against GPCRs and ion channels.

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